methyl (2Z)-3-(dimethylamino)-2-[(2-fluorophenyl)sulfonyl]acrylate
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Overview
Description
Methyl (2Z)-3-(dimethylamino)-2-[(2-fluorophenyl)sulfonyl]acrylate is an organic compound that belongs to the class of sulfonyl acrylates This compound is characterized by the presence of a dimethylamino group, a fluorophenyl group, and a sulfonyl group attached to an acrylate moiety
Preparation Methods
The synthesis of methyl (2Z)-3-(dimethylamino)-2-[(2-fluorophenyl)sulfonyl]acrylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include dimethylamine, 2-fluorobenzenesulfonyl chloride, and methyl acrylate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.
Synthetic Route:
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl (2Z)-3-(dimethylamino)-2-[(2-fluorophenyl)sulfonyl]acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Hydrolysis: Hydrolysis of the ester group can be achieved using acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl (2Z)-3-(dimethylamino)-2-[(2-fluorophenyl)sulfonyl]acrylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (2Z)-3-(dimethylamino)-2-[(2-fluorophenyl)sulfonyl]acrylate involves its interaction with molecular targets such as enzymes or receptors. The presence of the dimethylamino group and the sulfonyl group allows the compound to form specific interactions with these targets, leading to its observed effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methyl (2Z)-3-(dimethylamino)-2-[(2-fluorophenyl)sulfonyl]acrylate can be compared with other sulfonyl acrylates, such as:
Methyl (2Z)-3-(dimethylamino)-2-[(2-chlorophenyl)sulfonyl]acrylate: This compound has a chlorophenyl group instead of a fluorophenyl group, leading to different reactivity and properties.
Methyl (2Z)-3-(dimethylamino)-2-[(2-bromophenyl)sulfonyl]acrylate:
Methyl (2Z)-3-(dimethylamino)-2-[(2-methylphenyl)sulfonyl]acrylate: The methylphenyl group introduces different steric and electronic effects compared to the fluorophenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl (Z)-3-(dimethylamino)-2-(2-fluorophenyl)sulfonylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO4S/c1-14(2)8-11(12(15)18-3)19(16,17)10-7-5-4-6-9(10)13/h4-8H,1-3H3/b11-8- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJQWZDVDDHRHX-FLIBITNWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)OC)S(=O)(=O)C1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C(=O)OC)\S(=O)(=O)C1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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